2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
CAS No.: 2034295-62-8
Cat. No.: VC4753527
Molecular Formula: C18H22FN3O4S
Molecular Weight: 395.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034295-62-8 |
|---|---|
| Molecular Formula | C18H22FN3O4S |
| Molecular Weight | 395.45 |
| IUPAC Name | 2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C18H22FN3O4S/c1-4-25-17-6-5-15(10-16(17)19)27(23,24)22-8-7-14(11-22)26-18-20-12(2)9-13(3)21-18/h5-6,9-10,14H,4,7-8,11H2,1-3H3 |
| Standard InChI Key | VNDXIPVUPKMTJB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C)F |
Introduction
2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic compound with a molecular formula of C18H22FN3O4S and a molecular weight of 395.5 g/mol . This compound combines several functional groups, including a pyrimidine ring, a pyrrolidine ring, and a sulfonyl group, which are common in pharmaceutical and chemical research due to their potential biological activities.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available in the provided sources, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the pyrimidine and pyrrolidine rings, followed by the introduction of the sulfonyl group. This process often involves amidation reactions and the use of protecting groups to ensure selective modification of the molecule.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. This would involve assessing its interactions with various biological targets and exploring modifications to enhance its potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume